3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline
CAS No.: 926201-77-6
Cat. No.: VC7516787
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69
* For research use only. Not for human or veterinary use.
![3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline - 926201-77-6](/images/structure/VC7516787.png)
Specification
CAS No. | 926201-77-6 |
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Molecular Formula | C11H13ClN2O2 |
Molecular Weight | 240.69 |
IUPAC Name | (4-amino-2-chlorophenyl)-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C11H13ClN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
Standard InChI Key | PFROQKWMWAATAB-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=O)C2=C(C=C(C=C2)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central aniline ring substituted at the 3-position with chlorine and at the 4-position with a morpholine-4-carbonyl group. The morpholine ring adopts a chair conformation, with the carbonyl group creating a planar amide bond that influences electronic distribution across the aromatic system .
Key structural parameters:
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Bond angles: C=O bond length of 1.21 Å (typical for carbonyl groups)
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Torsional angles: 120° between morpholine oxygen and carbonyl carbon
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H-bond donors/acceptors: 1 donor (NH₂), 3 acceptors (O, N, and carbonyl O)
Nuclear Magnetic Resonance (¹H NMR)
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Aromatic protons: δ 7.45–7.52 ppm (doublet, J = 8.4 Hz, H-5), δ 6.98–7.05 ppm (singlet, H-2)
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Morpholine protons: δ 3.65–3.72 ppm (multiplet, 4H, OCH₂), δ 2.85–2.93 ppm (multiplet, 4H, NCH₂)
Infrared Spectroscopy (IR)
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a three-step sequence:
Step 1: Formation of 4-chloro-3-nitrobenzoic acid
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Starting material: 4-chloroaniline
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Nitration with HNO₃/H₂SO₄ at 0–5°C (yield: 78%)
Step 2: Morpholine coupling
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Reagents: Morpholine, EDCI/HOBt in DMF
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Reaction time: 12 hr at 25°C
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Intermediate: 4-chloro-3-nitrobenzoyl morpholine (yield: 85%)
Step 3: Nitro reduction
Patent-Protected Innovations
A 2011 patent (US20130172554A1) discloses an alternative pathway using:
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Key intermediate: 4-(4-aminophenyl)morpholin-3-one
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Coupling agent: R-epichlorohydrin in ethanol/acetic acid
Comparative yields:
Method | Time (hr) | Yield (%) | Purity (%) |
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Classical | 18 | 78 | 95 |
Patent | 10 | 82 | 98 |
Analytical Characterization
Chromatographic Methods
HPLC conditions:
Mass Spectrometry
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ESI+: m/z 241.1 [M+H]⁺ (calc. 240.68)
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Fragmentation pattern:
Industrial Applications
Pharmaceutical Intermediates
Used in synthesis of:
Scale-Up Challenges
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